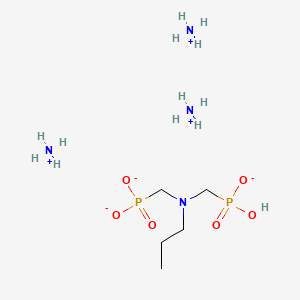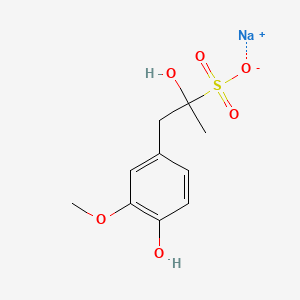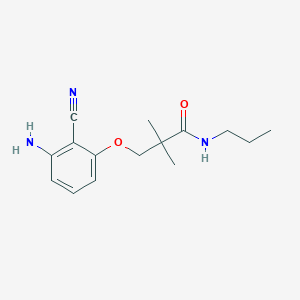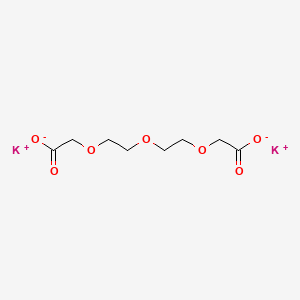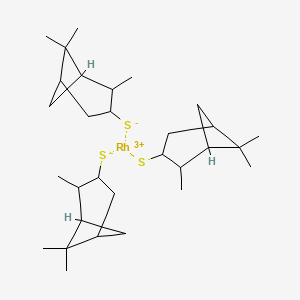
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptanethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 258-138-4 involves several steps, including [specific reactions]. The reaction conditions typically include [temperature], [pressure], and the use of specific catalysts such as [catalyst name]. The process may also involve purification steps to ensure the desired purity of the final product.
Industrial Production Methods
In industrial settings, the production of EINECS 258-138-4 is scaled up using [specific industrial methods]. These methods are designed to optimize yield and efficiency while maintaining safety and environmental standards. The use of continuous flow reactors and advanced separation techniques are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
EINECS 258-138-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as [oxidizing agent name].
Reduction: The compound can be reduced using reducing agents like [reducing agent name], leading to the formation of [reduced product].
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, typically using reagents like [reagent name].
Common Reagents and Conditions
The reactions of EINECS 258-138-4 are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts. Common reagents include [reagent names], which facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of EINECS 258-138-4 include [product names], which have significant applications in various industries.
Scientific Research Applications
EINECS 258-138-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including [specific activities].
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of [diseases or conditions].
Industry: EINECS 258-138-4 is used in the production of [industrial products], contributing to advancements in [specific industries].
Mechanism of Action
The mechanism of action of EINECS 258-138-4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit [specific enzyme] or activate [specific receptor], leading to downstream effects such as [biological effects]. The compound’s effects are mediated through pathways like [pathway names], which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
EINECS 258-138-4 can be compared with other similar compounds, such as [compound names]. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets EINECS 258-138-4 apart is its unique [property], which makes it particularly valuable for [specific application]. Its distinct chemical structure allows for [unique reaction or interaction], highlighting its importance in scientific research and industrial applications.
Properties
CAS No. |
52729-53-0 |
|---|---|
Molecular Formula |
C30H51RhS3 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
rhodium(3+);2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-6-8-4-7(5-9(6)11)10(8,2)3;/h3*6-9,11H,4-5H2,1-3H3;/q;;;+3/p-3 |
InChI Key |
KVBSNKUVQDEEEZ-UHFFFAOYSA-K |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
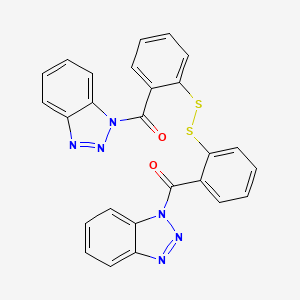
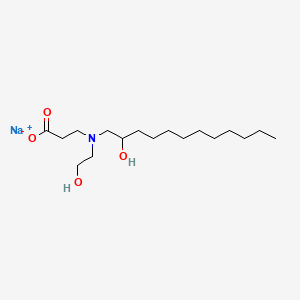
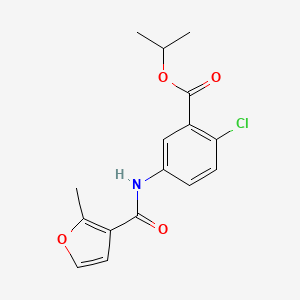
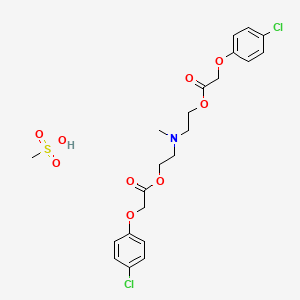
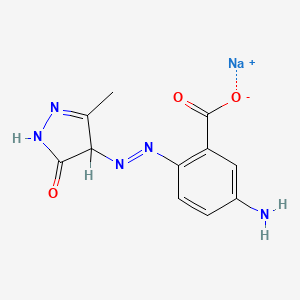
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)

